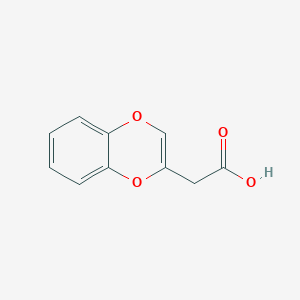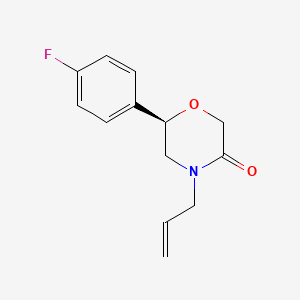![molecular formula C9H14O3 B15173295 Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate CAS No. 917955-75-0](/img/structure/B15173295.png)
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid and strained structure, which can influence its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate typically involves the ring contraction of bicyclo[3.1.0]hexan-2-one derivatives. One common method includes the conversion of bicyclo[3.1.0]hexan-2-one into its 3-diazo derivative, followed by thermal ring contraction to yield various esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid . The acids can then be converted into the corresponding methyl ketones, which undergo a Baeyer-Villiger oxidation to form the desired acetate esters.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate depends on its specific application. In medicinal chemistry, its bicyclic structure can interact with biological targets, influencing their activity. The rigid and strained nature of the bicyclic framework can enhance binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic effects.
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure, used as a bioisostere for phenyl rings.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.0]hexane: The precursor to bicyclo[2.1.0]pentane derivatives, with different chemical properties and reactivity.
Uniqueness: Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate is unique due to its specific bicyclic structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in drug development highlight its importance in scientific research.
Propiedades
Número CAS |
917955-75-0 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
ethyl 2-(1-hydroxy-2-bicyclo[2.1.0]pentanyl)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(10)4-6-3-7-5-9(6,7)11/h6-7,11H,2-5H2,1H3 |
Clave InChI |
FLBCGMRSZBFMAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC2C1(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)

![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)
![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)


![2-{[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B15173275.png)
![5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B15173284.png)
![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
